molecular formula C22H40B2O4 B12794181 Tetrabutyl benzene-1,3-diylbisboronate CAS No. 7330-44-1

Tetrabutyl benzene-1,3-diylbisboronate

Cat. No.: B12794181
CAS No.: 7330-44-1
M. Wt: 390.2 g/mol
InChI Key: MYKBPIMMYBFEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabutyl benzene-1,3-diylbisboronate is a boronate ester featuring a benzene ring substituted at the 1,3-positions with boronate groups, each further functionalized with tetrabutyl substituents. This compound belongs to the organoboron family, which is widely utilized in cross-coupling reactions (e.g., Suzuki-Miyaura couplings), molecular sensing, and materials synthesis. Its tetrabutyl groups confer steric bulk and hydrophobicity, influencing solubility, stability, and reactivity compared to smaller or polar substituents. While direct studies on this compound are sparse, its structural analogs and functionalization trends in related materials (e.g., metal-organic frameworks, MOFs) provide indirect insights into its properties .

Properties

CAS No.

7330-44-1

Molecular Formula

C22H40B2O4

Molecular Weight

390.2 g/mol

IUPAC Name

dibutoxy-(3-dibutoxyboranylphenyl)borane

InChI

InChI=1S/C22H40B2O4/c1-5-9-16-25-23(26-17-10-6-2)21-14-13-15-22(20-21)24(27-18-11-7-3)28-19-12-8-4/h13-15,20H,5-12,16-19H2,1-4H3

InChI Key

MYKBPIMMYBFEJM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)B(OCCCC)OCCCC)(OCCCC)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 115631 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The exact synthetic route can vary, but it generally includes steps such as condensation reactions, cyclization, and purification processes. Reaction conditions such as temperature, pH, and the use of catalysts are optimized to achieve the desired outcome.

Industrial Production Methods

In an industrial setting, the production of NSC 115631 is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. The industrial methods often involve the use of automated systems to monitor and control the reaction parameters, ensuring consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

NSC 115631 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions involving NSC 115631 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of NSC 115631 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of products depending on the substituents involved.

Scientific Research Applications

NSC 115631 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.

    Medicine: NSC 115631 is investigated for its potential use in treating various diseases and conditions.

    Industry: The compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of NSC 115631 involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. These interactions can lead to various physiological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

A. Boronate Esters with Varied Alkyl Substituents
Tetrabutyl benzene-1,3-diylbisboronate can be compared to boronate esters with shorter alkyl chains (e.g., methyl or ethyl groups). For example:

Compound Substituents Molecular Weight (g/mol) Solubility (Polar Solvents) Key Applications
This compound Butyl ~400–450* Low (hydrophobic) Polymer crosslinking, MOF synthesis
Trimethyl benzene-1,3-diylbisboronate Methyl ~250–300* Moderate Catalysis, small-molecule synthesis
Ethylbenzene-1,3-diylbisboronate Ethyl ~300–350* Moderate to low Organic electronics

The tetrabutyl variant’s bulkier substituents reduce solubility in polar solvents (e.g., water, methanol) but enhance stability in nonpolar environments. This contrasts with methyl or ethyl analogs, which are more soluble in polar media but less thermally stable .

B. MOF Functionalization Trends
In MOF-5 derivatives, substituents like –OC5H11 (pentyloxy) and –C4H4 (butadiyne) expand pore sizes (3.8–28.8 Å) and modify gas adsorption capacities. Similarly, tetrabutyl groups in benzene-1,3-diylbisboronate could sterically hinder pore formation in MOFs but improve methane storage efficiency (e.g., 240 cm³/g at 36 atm in MOF analogs) .

C. This compound’s hydrophobic nature would likely delay its elution compared to polar phenolic compounds like p-coumaric acid (retention time: 2.5–6 min) .

Reactivity and Stability

  • Hydrolysis Resistance : Tetrabutyl groups reduce hydrolysis susceptibility compared to unsubstituted boronates (e.g., phenylboronic acid), enhancing utility in aqueous-phase reactions.
  • Thermal Stability : Long alkyl chains (butyl vs. methyl) improve thermal stability, as observed in MOFs with extended organic linkers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.